Danirixin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

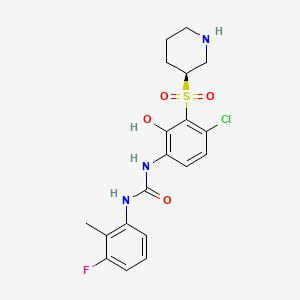

structure in first source

Propriétés

IUPAC Name |

1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYNBSHYFOFVLS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954126-98-8 | |

| Record name | Danirixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danirixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANIRIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danirixin's Mechanism of Action in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danirixin (formerly GSK1325756) is a small molecule, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 plays a pivotal role in the inflammatory cascade, primarily by mediating the recruitment and activation of neutrophils to sites of inflammation.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neutrophils, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: CXCR2 Antagonism

This compound functions as a selective and reversible competitive antagonist of CXCR2.[2] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. It is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8) and CXCL1 (GRO-α), which are potent chemoattractants and activators of neutrophils.

By binding to CXCR2, this compound prevents the binding of these endogenous chemokines, thereby inhibiting the downstream signaling pathways that lead to neutrophil chemotaxis, degranulation, and the release of damaging inflammatory mediators.

Signaling Pathway

The binding of chemokines like CXCL8 to CXCR2 on neutrophils initiates a signaling cascade that results in cellular activation and migration. This compound competitively blocks this initial binding step.

Caption: this compound competitively antagonizes the CXCR2 receptor.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Assay | Value | Reference |

| pIC50 | Human (CHO-expressed CXCR2) | Radioligand Binding | 7.9 | |

| IC50 | Human (CXCR2) | CXCL8 Binding | 12.5 nM | |

| Selectivity | Human (CHO-expressed) | CXCR1 vs CXCR2 Binding | 78-fold greater for CXCR2 | |

| Kb | Human | Ca²⁺ Mobilization (vs CXCL8) | 6.5 nM | |

| pA2 | Human | Ca²⁺ Mobilization (vs CXCL8) | 8.44 | |

| pIC50 | Human (Whole Blood) | CXCL1-induced CD11b Upregulation | 6.3 | |

| pIC50 | Rat (Whole Blood) | CXCL2-induced CD11b Upregulation | 6.05 | |

| Inhibition of CD11b Expression | Human Neutrophils | CXCL8-induced | 46.4% (at 10 µM) | |

| Inhibition of CD11b Expression | Human Neutrophils | CXCL1-induced | 35.6% (at 10 µM) |

Table 2: In Vivo Activity of this compound

| Parameter | Animal Model | Challenge | Route of Administration | Value | Reference |

| ED50 | Rat | Aerosol Lipopolysaccharide (LPS) | Oral | 1.4 mg/kg | |

| ED50 | Rat | Ozone Challenge | Oral | 16 mg/kg |

Table 3: Clinical Pharmacodynamic Data

| Parameter | Population | Dose | Effect | Reference |

| Inhibition of CD11b Expression | Healthy Adults | 50 mg and 100 mg (single oral dose) | ~50% inhibition of ex-vivo CXCL1-induced expression | |

| Inhibition of CD11b Expression | Healthy Adults | 200 mg (single oral dose) | ~72% inhibition of ex-vivo CXCL1-induced expression |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR2 receptor.

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR1 or CXCR2.

-

Radioligand: [¹²⁵I]-CXCL8.

-

Procedure:

-

Cell membranes are prepared from the transfected CHO cells.

-

Membranes are incubated with a fixed concentration of [¹²⁵I]-CXCL8 and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL8.

-

After incubation, the membranes are harvested by filtration and the bound radioactivity is measured using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The pIC50 is the negative logarithm of the IC50.

-

Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by CXCR2 agonists.

-

Cells: CXCR2-expressing cells (e.g., CHO cells or isolated human neutrophils).

-

Fluorescent Dye: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

-

Procedure:

-

Cells are loaded with the calcium-sensitive fluorescent dye.

-

The cells are then treated with varying concentrations of this compound or vehicle.

-

A CXCR2 agonist (e.g., CXCL8) is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometric plate reader.

-

The inhibitory constant (Kb) and the antagonist potency (pA2) are calculated from the dose-response curves.

-

Whole Blood CD11b Expression Assay

This ex vivo assay assesses the effect of this compound on neutrophil activation in a more physiologically relevant environment.

-

Sample: Freshly drawn whole blood from human or animal subjects.

-

Stimulus: A CXCR2-specific agonist (e.g., CXCL1 for human, CXCL2 for rat).

-

Antibody: A fluorescently labeled antibody against CD11b.

-

Procedure:

-

Whole blood samples are incubated with varying concentrations of this compound.

-

The blood is then stimulated with the CXCR2 agonist to induce neutrophil activation.

-

A fluorescently labeled anti-CD11b antibody is added to the samples.

-

Red blood cells are lysed.

-

The expression of CD11b on the surface of neutrophils is quantified by flow cytometry.

-

The pIC50 value is determined from the concentration-response curve.

-

Caption: Workflow for the whole blood CD11b expression assay.

In Vivo Models of Neutrophilic Inflammation

These animal models are used to evaluate the efficacy of this compound in reducing neutrophil influx into tissues.

-

Animals: Typically rats or mice.

-

Inflammatory Stimuli:

-

Lipopolysaccharide (LPS): Administered via aerosol to induce lung inflammation.

-

Ozone: Exposure to ozone gas to induce airway inflammation.

-

-

Procedure:

-

Animals are pre-treated with oral doses of this compound or vehicle.

-

The inflammatory stimulus (LPS or ozone) is administered.

-

At a specified time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the lungs.

-

The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined.

-

The median effective dose (ED50) required to reduce neutrophil influx by 50% is calculated.

-

Effects on Neutrophil Extracellular Traps (NETs)

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. However, excessive NET formation (NETosis) can contribute to tissue damage in inflammatory diseases. Studies have investigated the effect of this compound on NETosis, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD). While some in vitro evidence suggests that CXCR2 blockade can prevent NETosis induced by COPD sputum, a clinical study with this compound did not show a significant reduction in sputum NETs in patients with COPD. This suggests that in some disease contexts, neutrophil activation and NETosis may be driven by CXCR2-independent pathways.

Conclusion

This compound is a potent and selective CXCR2 antagonist that effectively inhibits neutrophil activation and migration by blocking the binding of key chemokines such as CXCL8 and CXCL1. Its mechanism of action has been well-characterized through a variety of in vitro and in vivo assays, demonstrating its ability to reduce neutrophil-mediated inflammation. While this compound has shown clear target engagement in clinical studies, its therapeutic efficacy in complex inflammatory diseases like COPD appears to be influenced by the heterogeneity of the underlying inflammatory pathways. This detailed understanding of this compound's mechanism of action is critical for guiding future research and the development of targeted therapies for neutrophil-driven diseases.

References

- 1. The pharmacokinetics and pharmacodynamics of this compound (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

Danirixin: A Technical Guide to a Selective CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danirixin (GSK1325756) is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of neutrophil-driven inflammation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and structured quantitative data are presented to support further research and development in the field of CXCR2 antagonism.

Introduction

Neutrophilic inflammation is a hallmark of numerous acute and chronic diseases, including chronic obstructive pulmonary disease (COPD) and influenza.[1][] The recruitment and activation of neutrophils at sites of inflammation are primarily mediated by the interaction of ELR+ CXC chemokines, such as CXCL8 (IL-8), with the CXCR2 receptor on the surface of neutrophils. Consequently, antagonism of CXCR2 represents a promising therapeutic strategy for a wide range of inflammatory conditions.

This compound is a small molecule, diaryl urea-based compound that acts as a competitive and reversible antagonist of CXCR2. It has been investigated in various preclinical and clinical settings for its potential to mitigate excessive neutrophil migration and activation. This document serves as a technical resource, consolidating key data and methodologies related to the evaluation of this compound.

Chemical Properties

This compound, with the chemical formula C19H21ClFN3O4S, is structurally defined as 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea. Its chemical structure is depicted below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 954126-98-8 |

| Molecular Formula | C19H21ClFN3O4S |

| Molecular Weight | 441.9 g/mol |

| IUPAC Name | 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea |

| InChI Key | NGYNBSHYFOFVLS-LBPRGKRZSA-N |

| Synonyms | GSK1325756, GSK-1325756B |

Mechanism of Action and Pharmacology

This compound functions as a selective and reversible antagonist of the CXCR2 receptor. Its mechanism involves competitively binding to CXCR2, thereby preventing the binding of endogenous chemokine ligands like CXCL8 and inhibiting downstream signaling pathways that lead to neutrophil chemotaxis and activation.

CXCR2 Signaling Pathway

The binding of ELR+ chemokines to CXCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the Gαi subunit, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound blocks the initial ligand-receptor interaction, thus inhibiting these downstream events.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human CXCR2 receptor. Its reversible binding nature is a key characteristic, potentially contributing to a favorable safety profile concerning neutropenia compared to other CXCR2 antagonists.

Table 2: In Vitro Pharmacology of this compound

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | [125I]-CXCL8 Binding | 12.5 nM | |

| pIC50 | Human | [125I]-CXCL8 Binding | 7.9 | |

| Selectivity | Human | CXCR1 vs CXCR2 Binding | 78-fold | |

| KB | Human | Ca2+ Mobilization | 6.5 nM | |

| pA2 | Human | Ca2+ Mobilization | 8.44 | |

| pIC50 | Human | CXCL1-induced CD11b Upregulation | 6.3 | |

| pIC50 | Rat | CXCL2-induced CD11b Upregulation | 6.05 |

Preclinical Development

Preclinical evaluation of this compound has been conducted in various in vitro and in vivo models to assess its efficacy in modulating neutrophil-mediated inflammation.

In Vivo Efficacy

This compound has demonstrated efficacy in rodent models of pulmonary inflammation induced by lipopolysaccharide (LPS) and ozone. Oral administration of this compound led to a dose-dependent reduction in neutrophil influx into the lungs.

Table 3: In Vivo Efficacy of this compound in Rat Models

| Model | Endpoint | ED50 | Reference |

| LPS-induced Pulmonary Neutrophilia | Neutrophil Influx | 1.4 mg/kg | |

| Ozone-induced Pulmonary Neutrophilia | Neutrophil Influx | 16 mg/kg |

Clinical Development

This compound has been evaluated in several clinical trials for inflammatory conditions, primarily COPD and influenza. The outcomes of these trials have provided insights into the safety and potential efficacy of CXCR2 antagonism in these patient populations.

Clinical Trials in COPD

Several Phase II trials have investigated the use of this compound in patients with COPD.

-

NCT02130193: A 52-week study in symptomatic COPD patients at risk for exacerbations showed that this compound was well-tolerated and associated with improvements in respiratory symptoms and health status. While there was no significant difference in the number of exacerbations, a trend towards reduced exacerbation duration was observed in the this compound group.

-

NCT03034967: This Phase IIb dose-ranging study did not demonstrate an improvement in respiratory symptoms in patients treated with this compound compared to placebo. An increased incidence of exacerbations and pneumonia was observed in some this compound-treated groups, suggesting an unfavorable benefit-risk profile in this population.

-

NCT03250689: This mechanistic study aimed to evaluate the effect of this compound on neutrophil extracellular trap (NET) formation in COPD patients. The study was terminated early due to a change in the benefit-risk profile of this compound in COPD.

Clinical Trials in Influenza

This compound has also been evaluated as a potential treatment for influenza, aiming to mitigate the excessive inflammatory response associated with the infection.

-

NCT02927431: A Phase IIb study evaluated intravenous this compound co-administered with oseltamivir in adults hospitalized with influenza. The study was terminated early due to low enrollment, limiting the interpretation of efficacy results. However, the safety and tolerability profile was consistent with previous studies, and target engagement was suggested by changes in IL-8 and neutrophil elastase levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline protocols for key assays used in the characterization of this compound.

In Vitro Assays

This assay determines the affinity and selectivity of this compound for the CXCR2 receptor.

-

Cell and Membrane Preparation:

-

Use Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2.

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, [125I]-CXCL8 (radioligand), and varying concentrations of this compound or a control compound.

-

Incubate the plate to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

-

This functional assay measures the ability of this compound to inhibit CXCR2-mediated intracellular calcium release.

-

Cell Preparation:

-

Use a cell line co-expressing human CXCR2 and a G-protein such as Gα16 (e.g., CHO-K1 cells).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle control.

-

Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a CXCR2 agonist (e.g., CXCL8) to the wells to stimulate calcium mobilization.

-

Immediately and continuously measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of the maximal agonist response against the logarithm of the this compound concentration.

-

Calculate the IC50 value for the inhibition of the calcium response.

-

For competitive antagonists, calculate the pA2 value from Schild analysis.

-

This assay assesses the ability of this compound to block the migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a plate with a permeable membrane insert).

-

Add a CXCR2 ligand (e.g., CXCL8) to the lower chamber of the plate.

-

Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.

-

Add the pre-treated neutrophils to the upper chamber (the insert).

-

-

Incubation and Cell Quantification:

-

Incubate the plate for a sufficient time to allow for neutrophil migration (e.g., 1-2 hours at 37°C).

-

Remove the insert and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

-

Data Analysis:

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound.

-

Determine the IC50 value for the inhibition of neutrophil migration.

-

In Vivo Assay

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

-

Animal Handling and Dosing:

-

Use male Lewis rats (or another appropriate strain).

-

Administer this compound or vehicle control orally by gavage at various doses and time points prior to the LPS challenge.

-

-

LPS Challenge:

-

Expose the rats to an aerosolized solution of LPS or administer LPS via intraperitoneal injection to induce pulmonary inflammation.

-

-

Bronchoalveolar Lavage (BAL):

-

At a specified time after the LPS challenge (e.g., 4-6 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage by instilling and retrieving a saline solution into the lungs.

-

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number and percentage of neutrophils.

-

-

Data Analysis:

-

Compare the number of neutrophils in the BAL fluid of this compound-treated animals to that of vehicle-treated animals.

-

Calculate the percentage inhibition of neutrophil influx for each dose of this compound.

-

Determine the ED50 (the dose that produces 50% of the maximal effect).

-

Conclusion

This compound is a well-characterized selective CXCR2 antagonist that has been extensively studied in both preclinical and clinical settings. While it has shown promise in modulating neutrophil-driven inflammation, clinical trial results in COPD have indicated an unfavorable benefit-risk profile, leading to the cessation of its development for this indication. Nevertheless, the data and methodologies presented in this technical guide provide a valuable resource for the scientific community. The insights gained from the study of this compound contribute to the broader understanding of CXCR2 biology and the potential and challenges of targeting this pathway for the treatment of inflammatory diseases. Further research in this area may yet uncover specific patient populations or therapeutic contexts where selective CXCR2 antagonism can be safely and effectively applied.

References

Preclinical Profile of Danirixin: A CXCR2 Antagonist for COPD

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. A key feature of COPD pathogenesis is chronic inflammation, with neutrophils playing a central role in tissue damage and disease progression. The recruitment and activation of neutrophils in the lungs are largely mediated by the chemokine receptor CXCR2 and its ligands, such as CXCL8 (IL-8) and CXCL1. Danirixin (formerly GSK1325756) is a potent and selective, reversible antagonist of the CXCR2 receptor. This technical guide provides a comprehensive overview of the preclinical studies of this compound in models relevant to COPD, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.

Mechanism of Action: Targeting Neutrophil-Driven Inflammation

This compound is a competitive antagonist of the CXCR2 receptor, thereby inhibiting the downstream signaling pathways that lead to neutrophil chemotaxis, activation, and degranulation.[1] By blocking CXCR2, this compound is designed to reduce the influx of neutrophils into the airways, a hallmark of COPD-related inflammation.[2][3][4]

Quantitative Pharmacology

The preclinical pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these assessments.

In Vitro Activity of this compound

| Parameter | Species | Assay System | Value | Reference |

| pIC50 | Human | CXCR2 Receptor Binding (CHO cells) | 7.9 | [5] |

| Selectivity | Human | CXCR1 Receptor Binding (CHO cells) | 78-fold over CXCR1 | |

| Kb | Human | CXCL8-induced Ca2+ Mobilization | 6.5 nM | |

| pA2 | Human | CXCL8-induced Ca2+ Mobilization | 8.44 | |

| pIC50 | Rat | CXCL2-induced CD11b Upregulation (Whole Blood) | 6.05 | |

| pIC50 | Human | CXCL1-induced CD11b Upregulation (Whole Blood) | 6.3 |

Table 1: Summary of in vitro pharmacological data for this compound.

In Vivo Efficacy of this compound in Rat Models of Airway Inflammation

| Model | Endpoint | ED50 (Oral Administration) | Reference |

| LPS-induced Lung Neutrophilia | Inhibition of neutrophil influx into BAL fluid | 1.4 mg/kg | |

| Ozone-induced Airway Inflammation | Inhibition of neutrophil influx into BAL fluid | 16 mg/kg |

Table 2: Summary of in vivo efficacy data for this compound in rat models of COPD-related inflammation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

CXCR2 Receptor Binding Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2 or CXCR1.

-

Radioligand: [125I]-CXCL8.

-

Procedure:

-

Cell membranes are prepared from the transfected CHO cells.

-

Membranes are incubated with [125I]-CXCL8 in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL8.

-

Following incubation, the membranes are harvested, and bound radioactivity is measured using a gamma counter.

-

IC50 values are calculated by non-linear regression analysis.

-

CXCL-induced Calcium Mobilization Assay

-

Cell Line: CHO cells expressing human CXCR2.

-

Assay Principle: Measurement of intracellular calcium flux upon receptor activation.

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

CXCL8 is added to stimulate the cells.

-

Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

-

The antagonistic activity (Kb and pA2) is determined using the Schild regression analysis.

-

CXCL-induced CD11b Upregulation in Whole Blood

-

Sample: Freshly collected rat or human whole blood.

-

Stimulus: Rat CXCL2 or Human CXCL1.

-

Readout: Expression of CD11b on the surface of neutrophils, a marker of neutrophil activation.

-

Procedure:

-

Whole blood is pre-incubated with varying concentrations of this compound or vehicle.

-

The blood is then stimulated with the respective chemokine.

-

Red blood cells are lysed.

-

The remaining white blood cells are stained with a fluorescently labeled anti-CD11b antibody.

-

CD11b expression on neutrophils is quantified by flow cytometry.

-

IC50 values are calculated from the concentration-response curves.

-

Lipopolysaccharide (LPS)-Induced Lung Neutrophilia in Rats

-

Animal Model: Male Lewis rats.

-

Induction of Inflammation: Intratracheal administration of aerosolized LPS.

-

This compound Administration: Oral gavage, typically 1 hour prior to LPS challenge.

-

Bronchoalveolar Lavage (BAL): Performed at a specified time point (e.g., 4-6 hours) after LPS challenge. Lungs are lavaged with a fixed volume of sterile saline.

-

BAL Fluid Analysis:

-

Total and Differential Cell Counts: Total cells are counted using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are determined from stained cytospin preparations.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) in the BAL fluid are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis: The percentage inhibition of neutrophil influx by this compound compared to the vehicle-treated group is calculated to determine the ED50.

Ozone-Induced Airway Inflammation in Rats

-

Animal Model: Male rats.

-

Induction of Inflammation: Exposure to ozone gas (e.g., 1-3 ppm) for a defined period (e.g., 3-4 hours) in an exposure chamber.

-

This compound Administration: Oral gavage prior to ozone exposure.

-

Bronchoalveolar Lavage (BAL): Performed at a specified time point (e.g., 4 hours) after the cessation of ozone exposure.

-

BAL Fluid Analysis: Similar to the LPS model, BAL fluid is analyzed for total and differential cell counts and cytokine levels.

-

Data Analysis: The ED50 for the inhibition of ozone-induced neutrophil influx is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's preclinical evaluation, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

Caption: CXCR2 Signaling Pathway and the Point of Intervention for this compound.

Caption: Experimental Workflow for the LPS-Induced Lung Neutrophilia Model.

Caption: Experimental Workflow for the Ozone-Induced Airway Inflammation Model.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species are essential for dose selection and for understanding the exposure-response relationship. In rats, this compound has been shown to be orally bioavailable. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) have been determined, although detailed data from the specific COPD models are not extensively published in the public domain. For instance, in one study, the Tmax in male Lewis rats was found to be 0.25 hours. In healthy human subjects, the administration of this compound with food resulted in a 37% decrease in Cmax and a 16% decrease in AUC(0-∞). Furthermore, co-administration with omeprazole led to a 65% decrease in Cmax.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a selective CXCR2 antagonist with potent anti-inflammatory effects in relevant in vivo models of COPD. The quantitative data from in vitro and in vivo studies demonstrate its ability to inhibit neutrophil activation and recruitment. The detailed experimental protocols provide a foundation for further research and development in this area. While the clinical development of this compound for COPD has faced challenges, the preclinical findings remain a valuable resource for understanding the role of CXCR2 in neutrophilic airway inflammation and for the future development of targeted therapies for COPD and other inflammatory diseases. Further publication of more granular data from these preclinical studies would be beneficial to the scientific community.

References

- 1. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The COPD Pipeline XXXVII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Role of Neutrophil Recruitment in Inflammation

An In-depth Technical Guide on Danirixin's Effect on Chemokine-Mediated Neutrophil Recruitment

Audience: Researchers, scientists, and drug development professionals.

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1] Their recruitment to sites of inflammation or infection is a critical process, orchestrated by a class of signaling molecules known as chemokines.[2] While essential for host defense, excessive or prolonged neutrophil infiltration can lead to tissue damage and is a hallmark of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and influenza-related complications.[3][4]

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on the surface of neutrophils and is a key mediator of their chemotaxis.[5] Ligands for CXCR2, such as CXCL1, CXCL2, CXCL5, and CXCL8 (Interleukin-8), are released at sites of inflammation, creating a chemical gradient that directs neutrophil migration. Consequently, antagonism of the CXCR2 receptor presents a promising therapeutic strategy for mitigating neutrophil-driven inflammation.

This compound (formerly GSK1325756) is a small molecule, diaryl urea compound identified as a potent, selective, and reversible antagonist of CXCR2. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action in inhibiting chemokine-mediated neutrophil recruitment, and the experimental methodologies used to characterize its effects.

This compound: Mechanism of Action

This compound functions as a competitive antagonist at the CXCR2 receptor. This means it binds to the receptor at the same site as endogenous chemokines but does not activate the downstream signaling pathways. By occupying the receptor, this compound effectively blocks the binding of activating ligands like CXCL8, thereby inhibiting the signaling cascade that leads to neutrophil activation and migration.

Key characteristics of this compound's mechanism include:

-

Selectivity: this compound exhibits high affinity for CXCR2 with a 78-fold greater selectivity for CXCR2 over the closely related CXCR1 receptor. This is significant because while both receptors bind CXCL8, CXCR1 and CXCR2 can trigger distinct downstream signaling events.

-

Reversibility: The binding of this compound to CXCR2 is fully reversible. Washout experiments have demonstrated that its inhibitory effect can be completely reversed within 180 minutes. This property may contribute to a reduced risk of sustained neutropenia compared to other, less reversible CXCR2 antagonists.

-

Competitive Antagonism: this compound's inhibitory effect can be overcome by increasing concentrations of the agonist chemokine, a classic characteristic of competitive antagonism.

Quantitative Pharmacology of this compound

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The data presented below summarizes its key pharmacological parameters.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through receptor binding assays, functional assays measuring downstream signaling (calcium mobilization), and cell-based assays of neutrophil activation.

| Parameter | Assay Type | System | Ligand | Value | Citation |

| pIC₅₀ | Receptor Binding | CHO-expressed human CXCR2 | - | 7.9 | |

| IC₅₀ | Receptor Binding | CHO-expressed human CXCR2 | CXCL8 (IL-8) | 12.5 nM | |

| Selectivity | Receptor Binding | CHO-expressed human CXCR1 vs. CXCR2 | - | 78-fold for CXCR2 | |

| pA₂ | Ca²⁺ Mobilization | CHO-K1 hCXCR2 +Gα16 cells | CXCL8 | 8.44 | |

| K_b_ | Ca²⁺ Mobilization | CHO-K1 hCXCR2 +Gα16 cells | CXCL8 | 6.5 nM |

Table 1: In Vitro Pharmacological Profile of this compound. CHO: Chinese Hamster Ovary; pIC₅₀: negative log of the 50% inhibitory concentration; IC₅₀: 50% inhibitory concentration; pA₂: antagonist potency; K_b_: antagonist dissociation constant.

Inhibition of Neutrophil Activation

This compound's ability to block chemokine-induced neutrophil activation has been demonstrated in whole blood assays by measuring the upregulation of the cell surface adhesion molecule CD11b, a key marker of neutrophil activation.

| Species | Assay | Agonist | Parameter | Value | Citation |

| Human | CD11b Upregulation (Whole Blood) | CXCL1 | pIC₅₀ | 6.3 | |

| Rat | CD11b Upregulation (Whole Blood) | CXCL2 | pIC₅₀ | 6.05 | |

| Human | CD11b Upregulation (Purified Neutrophils) | CXCL8 (10 ng/mL) | % Inhibition (at 10 µM this compound) | 46.4% | |

| Human | CD11b Upregulation (Purified Neutrophils) | CXCL1 (1000 nM) | % Inhibition (at 10 µM this compound) | 35.6% |

Table 2: this compound-Mediated Inhibition of Neutrophil Activation.

In Vivo Efficacy in Preclinical Models

The anti-inflammatory efficacy of orally administered this compound has been confirmed in rat models of acute lung inflammation, where it demonstrated a dose-dependent reduction in neutrophil influx into the lungs.

| Animal Model | Challenge Agent | Endpoint | Parameter | Value (mg/kg, p.o.) | Citation |

| Rat | Aerosol Lipopolysaccharide (LPS) | Lung Neutrophilia | ED₅₀ | 1.4 | |

| Rat | Ozone | Lung Neutrophilia | ED₅₀ | 16 |

Table 3: In Vivo Efficacy of this compound in Rat Models of Pulmonary Inflammation. ED₅₀: median effective dose.

Signaling Pathways and Visualizations

CXCR2 Signaling and this compound's Point of Intervention

Upon binding of chemokines like CXCL8, CXCR2 activates intracellular signaling pathways primarily through G-protein and β-arrestin pathways. This leads to a cascade of events including calcium mobilization, activation of kinases, and ultimately, cellular responses like chemotaxis and degranulation. This compound, by competitively binding to CXCR2, prevents this initial activation step.

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Logical Flow of this compound's Anti-Inflammatory Action

The therapeutic rationale for this compound is based on a direct, cause-and-effect relationship beginning with receptor antagonism and culminating in a reduction of inflammation.

Caption: Logical relationship of this compound's anti-inflammatory effect.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

CXCR2 Receptor Binding Assay

This assay quantifies the affinity of this compound for the human CXCR2 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor (CHO-hCXCR2).

-

Radioligand: A radiolabeled version of a known CXCR2 ligand, such as [¹²⁵I]-CXCL8.

-

Procedure:

-

Prepare membranes from CHO-hCXCR2 cells.

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CXCR2 ligand.

-

After incubation to reach equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis. The pIC₅₀ is the negative logarithm of the IC₅₀ value.

Calcium (Ca²⁺) Mobilization Assay

This functional assay measures the ability of this compound to block chemokine-induced intracellular calcium release, a key downstream signaling event of CXCR2 activation.

-

Cell Line: CHO-K1 cells co-expressing human CXCR2 and the G-protein α-subunit Gα16 (which couples the receptor to the phospholipase C pathway).

-

Reagents:

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

CXCR2 agonist (e.g., CXCL8).

-

This compound at various concentrations.

-

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with either vehicle or varying concentrations of this compound.

-

The baseline fluorescence is measured using a fluorescence plate reader.

-

The CXCR2 agonist (CXCL8) is added to stimulate the cells, and the change in fluorescence intensity is recorded over time.

-

-

Data Analysis: The ability of this compound to inhibit the CXCL8-induced calcium flux is determined. The antagonist dissociation constant (K_b_) and potency (pA₂) are calculated using the Schild equation, which characterizes the dose-response relationship of a competitive antagonist.

General Workflow for Neutrophil Chemotaxis Assay

This workflow describes a typical in vitro experiment to assess the effect of this compound on the directed migration of neutrophils toward a chemoattractant.

Caption: General experimental workflow for a neutrophil chemotaxis assay.

In Vivo LPS-Induced Pulmonary Neutrophilia Model

This animal model is used to evaluate the efficacy of this compound in a disease-relevant context of lung inflammation.

-

Animal Strain: Lewis rats are commonly used.

-

Procedure:

-

Animals are orally dosed with either vehicle or varying concentrations of this compound.

-

After a set pre-treatment time, animals are challenged with an aerosolized solution of lipopolysaccharide (LPS) to induce acute lung inflammation.

-

Several hours post-challenge, animals are euthanized.

-

A bronchoalveolar lavage (BAL) is performed by flushing the lungs with a saline solution.

-

The BAL fluid is collected, and the total number of cells is counted.

-

A differential cell count is performed (e.g., using cytospin preparations stained with a differential stain) to determine the number of neutrophils.

-

-

Data Analysis: The dose of this compound that causes a 50% reduction in the LPS-induced neutrophil influx into the BAL fluid (ED₅₀) is calculated.

Clinical Studies and Implications

This compound has been evaluated in clinical trials for inflammatory conditions characterized by high neutrophil activity, such as COPD and influenza. While some studies showed trends toward improved respiratory symptoms, others did not meet their primary efficacy endpoints. A notable finding in clinical studies was the absence of significant neutropenia with this compound, which may be attributed to its reversible binding properties. Some in vitro studies using sputum from COPD patients as a stimulus for neutrophil activation showed highly variable inhibition by this compound, suggesting that in some patients, neutrophil activation may be driven by CXCR2-independent pathways. This highlights the complexity of targeting neutrophilic inflammation in heterogeneous patient populations.

Conclusion

This compound is a well-characterized, selective, and reversible antagonist of the CXCR2 receptor. Preclinical data robustly demonstrate its ability to inhibit chemokine-mediated neutrophil activation and recruitment both in vitro and in vivo. By competitively blocking the CXCR2 signaling pathway, this compound effectively attenuates the influx of neutrophils to sites of inflammation. While the translation of this potent anti-inflammatory mechanism into clinical efficacy has proven complex, the study of this compound provides valuable insights into the role of the CXCR2 axis in human disease and informs the ongoing development of therapies targeting neutrophil-driven pathologies.

References

- 1. Analysis of Neutrophil Chemotaxis | Springer Nature Experiments [experiments.springernature.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Efficacy and Safety of this compound (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Danirixin: A CXCR2 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] As a key receptor in the chemotaxis of neutrophils to sites of inflammation, CXCR2 represents a significant therapeutic target for a variety of inflammatory diseases.[2][3] this compound, a member of the diaryl urea chemical class, has been investigated for its potential to modulate neutrophil-driven inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and influenza.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding and functional activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of the CXCR2 receptor. Its mechanism involves binding to the receptor and sterically hindering the binding of endogenous CXCR2 ligands, such as CXCL1 and CXCL8 (IL-8). This blockade prevents the conformational changes in the receptor necessary for intracellular signaling, thereby inhibiting downstream cellular responses. A key characteristic of this compound is the reversibility of its binding, which may contribute to its safety profile, particularly concerning the avoidance of neutropenia that has been observed with other, less reversible CXCR2 antagonists.

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit of heterotrimeric G-proteins. Ligand binding to CXCR2 initiates a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then activate several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway. Activation of these pathways culminates in a transient increase in intracellular calcium concentration and the activation of pathways like the Ras/Raf/MEK/ERK cascade, ultimately leading to neutrophil chemotaxis, degranulation, and other pro-inflammatory responses. This compound blocks the initial ligand-binding step, thereby inhibiting the entire downstream signaling cascade.

References

The Discovery and Development of Danirixin (GSK1325756): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] This technical guide provides an in-depth overview of the discovery and development of this compound, from its initial identification to its evaluation in clinical trials. The document details its mechanism of action, key preclinical and clinical data, and the experimental methodologies employed in its characterization.

Introduction: Targeting Neutrophilic Inflammation

Excessive neutrophil migration and activation are key pathological features of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and severe influenza.[3][4] The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on neutrophils and plays a pivotal role in their recruitment to sites of inflammation.[5] Ligands for CXCR2, such as interleukin-8 (IL-8 or CXCL8), trigger a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation. Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for mitigating neutrophil-driven inflammation. This compound was developed by GlaxoSmithKline as a small molecule CXCR2 antagonist for potential use as an oral anti-inflammatory agent.

Mechanism of Action

This compound is a competitive and reversible antagonist of the human CXCR2 receptor. It exerts its pharmacological effect by binding to CXCR2 and preventing the binding of its cognate chemokines, thereby inhibiting downstream signaling pathways responsible for neutrophil recruitment and activation.

CXCR2 Signaling Pathway

The binding of chemokines like CXCL8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, enzyme release, and the production of reactive oxygen species. This compound blocks the initial step of this cascade by preventing chemokine binding to CXCR2.

Preclinical Development

In Vitro Pharmacology

This compound's potency and selectivity were characterized through a series of in vitro assays.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Species | Value | Reference(s) |

| Binding Affinity | ||||

| IC50 (CXCL8 binding) | Radioligand Binding | Human | 12.5 nM | |

| pIC50 | Radioligand Binding (CHO cells) | Human | 7.9 | |

| Selectivity | Radioligand Binding (CHO cells) | Human | 78-fold over CXCR1 | |

| Functional Antagonism | ||||

| KB | Ca2+ Mobilization | Human | 6.5 nM | |

| pA2 | Ca2+ Mobilization | Human | 8.44 | |

| pIC50 (CD11b expression) | Whole Blood Assay | Human | 6.3 | |

| pIC50 (CD11b expression) | Whole Blood Assay | Rat | 6.05 |

In Vivo Pharmacology

The efficacy of this compound in inhibiting neutrophil recruitment in vivo was evaluated in rat models of pulmonary inflammation.

Table 2: In Vivo Efficacy of this compound in Rat Models

| Model | Challenge Agent | Endpoint | ED50 | Reference(s) |

| Pulmonary Inflammation | Aerosolized Lipopolysaccharide (LPS) | Neutrophil influx into the lung | 1.4 mg/kg (oral) | |

| Pulmonary Inflammation | Ozone | Neutrophil influx into the lung | 16 mg/kg (oral) |

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy human subjects to evaluate the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Condition | Value | Reference(s) |

| Cmax | Single 100 mg dose | Decreased by 37% with food | |

| AUC(0-∞) | Single 100 mg dose | Decreased by 16% with food | |

| Cmax | Single 100 mg dose with omeprazole | Decreased by 65% | |

| AUC(0-∞) and Cmax | Elderly vs. Younger Subjects | 50% lower in elderly |

Clinical Development

This compound has been evaluated in several clinical trials for its potential to treat COPD and influenza.

This compound in Chronic Obstructive Pulmonary Disease (COPD)

Table 4: Summary of Key Clinical Trials of this compound in COPD

| Trial Identifier | Phase | N | Treatment Arms | Duration | Key Findings | Reference(s) |

| NCT02130193 | 2 | 93 | This compound 75 mg BID vs. Placebo | 52 weeks | - No significant difference in moderate/severe exacerbations. - Median exacerbation duration was shorter in the this compound group (9 days vs. 17 days). - Improvements in respiratory symptoms (E-RS: COPD score) and health status (CAT score). | |

| NCT03034967 | 2b | 614 | This compound (5, 10, 25, 35, 50 mg BID) vs. Placebo | 26 weeks | - No improvement in E-RS:COPD, CAT, or SGRQ-C scores. - Increased incidence of exacerbations in this compound groups. - Increased pneumonia in the 50 mg group. | |

| NCT03250689 | 2 | 24 | This compound 35 mg BID vs. Placebo | 14 days | Mechanistic study to evaluate the effect on neutrophil extracellular traps (NETs). Trial terminated. |

This compound in Influenza

Table 5: Summary of Key Clinical Trials of this compound in Influenza

| Trial Identifier | Phase | N | Treatment Arms | Duration | Key Findings | Reference(s) |

| NCT02927431 | 2b | 10 | This compound 15 mg IV BID + Oseltamivir vs. This compound 50 mg IV BID + Oseltamivir vs. Placebo + Oseltamivir | Up to 5 days | - Study terminated early due to low enrollment. - Median time to clinical response was longer in this compound groups (4.53 and 4.76 days) vs. placebo (1.33 days). - Generally well-tolerated. | |

| Phase 2a (uncomplicated influenza) | 2a | 45 | This compound vs. Placebo vs. This compound + Oseltamivir vs. Oseltamivir | 5 days | - Well tolerated. - No difference in viral load among treatment groups. |

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Principle: SPA utilizes microspheres containing a scintillant that emits light when a radiolabeled ligand binds to a receptor immobilized on the bead's surface. Unbound radioligand is too far from the bead to elicit a signal.

-

General Protocol:

-

Immobilize membranes from cells expressing the target receptor (e.g., CXCR2) onto SPA beads.

-

Incubate the receptor-coated beads with a constant concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8).

-

Add varying concentrations of the test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Measure the light output using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).

-

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.

-

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation by an agonist triggers the release of intracellular calcium, leading to an increase in fluorescence. An antagonist will inhibit this response.

-

General Protocol:

-

Culture cells stably expressing the human CXCR2 receptor (e.g., CHO-K1 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a CXCR2 agonist (e.g., CXCL8).

-

Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Determine the antagonist's potency (KB or pA2) by analyzing the shift in the agonist's concentration-response curve.

-

In Vivo Models

This model is used to assess the ability of a compound to inhibit endotoxin-induced neutrophil recruitment to the lungs.

-

Principle: Intratracheal or aerosolized administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by a significant influx of neutrophils.

-

General Protocol:

-

Administer this compound or vehicle to rats via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time, challenge the rats with an intratracheal instillation or aerosol of LPS.

-

At a predetermined time point after the LPS challenge (e.g., 4-6 hours), euthanize the animals.

-

Perform bronchoalveolar lavage (BAL) to collect cells from the lungs.

-

Perform a total and differential cell count on the BAL fluid to quantify the number of neutrophils.

-

Calculate the dose of the compound that produces 50% inhibition of neutrophil influx (ED50).

-

This model evaluates the efficacy of a compound against oxidant-induced airway inflammation.

-

Principle: Exposure of rats to ozone, a potent oxidant gas, causes lung injury and inflammation, including the recruitment of neutrophils.

-

General Protocol:

-

Pre-treat rats with this compound or vehicle.

-

Expose the rats to a controlled concentration of ozone for a specified duration.

-

After a post-exposure period, perform BAL and analyze the fluid for neutrophil counts as described in the LPS model.

-

Determine the ED50 of the compound.

-

Structure-Activity Relationship (SAR)

This compound belongs to the diaryl urea class of CXCR2 antagonists. While specific, detailed SAR studies for this compound are not extensively published in the public domain, general SAR principles for this class of compounds have been established. Key structural features that are typically important for activity include:

-

The diaryl urea core: This central moiety is crucial for binding to the receptor.

-

Substituents on the phenyl rings: The nature and position of substituents on both phenyl rings significantly influence potency, selectivity, and pharmacokinetic properties.

-

A basic amine moiety: Many CXCR2 antagonists, including this compound, possess a basic nitrogen atom, which is often involved in a key interaction with the receptor.

Conclusion

This compound is a well-characterized, potent, and selective CXCR2 antagonist that has demonstrated efficacy in preclinical models of neutrophilic inflammation. While clinical trials in COPD and influenza have yielded mixed results, with some studies showing trends for symptomatic improvement and others raising safety concerns at higher doses, the development of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the CXCR2 pathway. Further investigation into patient selection, dosing, and the specific inflammatory phenotypes most likely to respond to CXCR2 antagonism may be warranted for this class of molecules. This technical guide provides a comprehensive summary of the discovery and development of this compound to aid researchers and drug development professionals in the field of inflammatory diseases.

References

- 1. Attenuation of lipopolysaccharide-induced lung inflammation by ascorbic acid in rats: Histopathological and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 3. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. Pulmonary inflammation and epithelial injury in response to acute ozone exposure in the rat (Journal Article) | OSTI.GOV [osti.gov]

The Reversible Antagonism of the CXCR2 Receptor by Danirixin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reversible binding of Danirixin to the CXC chemokine receptor 2 (CXCR2). This compound is a selective and competitive antagonist of CXCR2, a key receptor involved in neutrophil chemotaxis and activation in inflammatory responses. Understanding the quantitative, kinetic, and functional aspects of its interaction with CXCR2 is critical for its development as a therapeutic agent in neutrophil-driven inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

Quantitative Binding and Functional Data

The interaction of this compound with the CXCR2 receptor has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, selectivity, and functional potency.

| Parameter | Value | Assay System | Reference |

| pIC50 (human CXCR2) | 7.9 | Radioligand binding assay (CHO cells) | [1][2][3] |

| IC50 (human CXCR2) | 12.5 nM | Radioligand binding assay | [3][4] |

| Selectivity (CXCR1 vs. CXCR2) | 78-fold | Radioligand binding assay (CHO cells) | |

| Kb (vs. CXCL8) | 6.5 nM | Ca2+ mobilization assay | |

| pA2 (vs. CXCL8) | 8.44 | Ca2+ mobilization assay | |

| pIC50 (human whole blood) | 6.3 | CXCL1-induced CD11b expression | |

| pIC50 (rat whole blood) | 6.05 | CXCL2-induced CD11b expression | |

| ED50 (rat in vivo, LPS challenge) | 1.4 mg/kg | Neutrophil influx into lung | |

| ED50 (rat in vivo, ozone challenge) | 16 mg/kg | Neutrophil influx into lung |

Table 1: Quantitative parameters of this compound binding and function at the CXCR2 receptor.

Core Principle: Reversible Antagonism

A key characteristic of this compound is its reversible binding to the CXCR2 receptor. This property is crucial as it allows for a dynamic and controllable modulation of neutrophil-mediated inflammation. Washout experiments have demonstrated that the antagonistic effects of this compound are fully reversible within 180 minutes, indicating that the compound does not form a permanent bond with the receptor. This contrasts with irreversible or slowly reversible antagonists, which may lead to prolonged receptor blockade and potential off-target effects.

Figure 1: Logical relationship of this compound's reversible binding to the CXCR2 receptor.

CXCR2 Signaling Pathway and this compound's Mechanism of Action

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils. Upon binding of its cognate chemokines, such as CXCL1, CXCL2, and CXCL8, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process begins with the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit, in particular, is crucial for initiating downstream events that lead to neutrophil chemotaxis and activation, including calcium mobilization.

This compound, as a competitive antagonist, binds to the same site as the endogenous chemokines but does not activate the receptor. By occupying the binding site, it prevents the chemokines from binding and initiating the signaling cascade, thereby inhibiting neutrophil migration and inflammatory responses.

Figure 2: CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the binding of this compound to the CXCR2 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound for the CXCR2 receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the CXCR2 receptor by this compound.

Materials:

-

Chinese Hamster Ovary (CHO) cells expressing human CXCR2.

-

Radiolabeled chemokine (e.g., [125I]CXCL8).

-

This compound at various concentrations.

-

Binding buffer.

-

Filtration apparatus.

Protocol:

-

Cell Preparation: Culture and harvest CHO-CXCR2 cells. Prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of radiolabeled chemokine, and varying concentrations of this compound. Include control wells with no this compound (total binding) and wells with an excess of unlabeled chemokine (non-specific binding).

-

Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat, which traps the cell membranes.

-

Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize chemokine-induced calcium influx in cells expressing CXCR2.

Objective: To determine the functional potency (Kb and pA2) of this compound as a CXCR2 antagonist.

Materials:

-

Cells expressing human CXCR2 (e.g., CHO-CXCR2 or neutrophils).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

CXCR2 agonist (e.g., CXCL8).

-

This compound at various concentrations.

-

Assay buffer.

-

Fluorometric imaging plate reader.

Protocol:

-

Cell Loading: Load the cells with the calcium-sensitive dye.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the CXCR2 agonist (CXCL8) to the wells.

-

Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye over time.

-

Data Analysis: Determine the concentration-response curves for the agonist in the presence of different concentrations of the antagonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The Schild regression analysis can be used to calculate the pA2 value, and the Cheng-Prusoff equation can be used to determine the Kb.

Washout Experiment for Reversibility

This experiment assesses the reversibility of this compound's binding to the CXCR2 receptor.

Objective: To determine if the antagonistic effect of this compound can be removed by washing the cells.

Materials:

-

Cells expressing CXCR2.

-

CXCR2 agonist (e.g., CXCL8).

-

This compound.

-

Assay buffer.

-

A method to measure receptor function (e.g., calcium mobilization assay).

Protocol:

-

Initial Antagonism: Treat the cells with a concentration of this compound sufficient to cause significant inhibition of the agonist response.

-

Washout: Remove the this compound-containing medium and wash the cells multiple times with fresh, drug-free buffer over a period of time (e.g., up to 180 minutes).

-

Agonist Challenge: After the washout period, stimulate the cells with the CXCR2 agonist.

-

Response Measurement: Measure the cellular response to the agonist.

-

Data Analysis: Compare the agonist response in the washed cells to the response in control cells that were never exposed to this compound and to cells that were treated with this compound but not washed. A full recovery of the agonist response after washout indicates reversible binding.

Conclusion

This compound is a potent, selective, and reversible antagonist of the CXCR2 receptor. Its well-characterized binding kinetics and functional antagonism provide a strong rationale for its clinical investigation in inflammatory diseases characterized by excessive neutrophil activity. The experimental protocols outlined in this guide serve as a foundation for the continued study and development of this compound and other CXCR2-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The pharmacokinetics of conventional and bioenhanced tablet formulations of this compound (GSK1325756) following oral administration in healthy, elderly, human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure of Danirixin

An In-depth Technical Guide to the Chemical Structure of Danirixin

This guide provides a comprehensive overview of the chemical structure, properties, and characterization of this compound (GSK1325756), a selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2][3] It is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a small molecule, non-peptide, diaryl urea-based compound.[1][4] Its chemical structure has been elucidated and is well-defined.

-

IUPAC Name : 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea

-

CAS Number : 954126-98-8

-

Molecular Formula : C₁₉H₂₁ClFN₃O₄S

-

SMILES : CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O

-

InChI : InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1

-

InChIKey : NGYNBSHYFOFVLS-LBPRGKRZSA-N

The structure features a central urea linkage connecting a substituted phenyl ring and a fluorinated methylphenyl group. The phenyl ring is further substituted with a chloro group, a hydroxyl group, and a sulfonyl group attached to a chiral piperidine moiety.

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Notes |

| Molecular Weight | 441.9 g/mol | |

| Formulation | Crystalline solid | A hydrobromide salt form has also been developed to improve biopharmaceutical properties. |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (e.g., 88 mg/mL, 100 mg/mL). | Highest solubility is observed at pH <2. |

| IC₅₀ (CXCL8 binding) | 12.5 nM | For binding to Chinese hamster ovary (CHO) cell-expressed human CXCR2. |

| pIC₅₀ (CXCL8 binding) | 7.9 | Negative log of the 50% inhibitory concentration for binding to human CXCR2. |

| Selectivity | 78-fold selective for CXCR2 over CXCR1 | IC₅₀ for CXCR1 is 977 nM. |

| K_B_ (Ca²⁺-mobilization) | 6.5 nM | Antagonist dissociation constant in Ca²⁺-mobilization assays. |

| pA₂ (Ca²⁺-mobilization) | 8.44 | Antagonist potency in Ca²⁺-mobilization assays. |

| pIC₅₀ (Neutrophil Act.) | 6.3 (human), 6.05 (rat) | Inhibition of CD11b upregulation on neutrophils challenged with CXCL1 (human) or CXCL2 (rat). |

| ED₅₀ (in vivo) | 1.4 mg/kg (LPS challenge), 16 mg/kg (Ozone challenge) | Median effective dose to block neutrophil influx into the lung in rats. |

Structural Elucidation and Characterization Protocols

The unambiguous determination of this compound's chemical structure relies on a combination of modern analytical techniques. While the specific internal development reports are not publicly available, the standard experimental protocols for a small molecule like this compound would involve the following methodologies.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the carbon-hydrogen framework of a new chemical entity.

-

Methodology : A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). 1D NMR spectra (¹H and ¹³C) are acquired to identify the number and types of protons and carbons. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then performed to establish connectivity between adjacent protons, directly attached protons and carbons, and protons and carbons separated by two or three bonds, respectively. This allows for the complete assembly of the molecular fragments into the final structure. The presence of fluorine would also be confirmed by ¹⁹F NMR.

-

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the molecule.

-